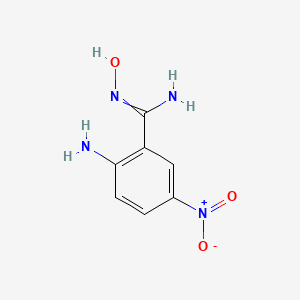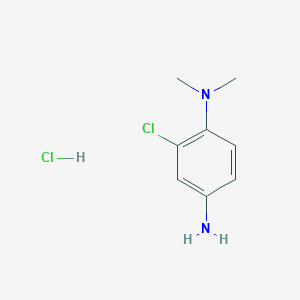
2-chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride is an organic compound with the molecular formula C8H11ClN2·HCl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom and two dimethylamine groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to form aniline.
Chlorination: Aniline is chlorinated to introduce the chlorine atom at the desired position.
Dimethylation: The resulting compound is then dimethylated to form 2-chloro-N1,N1-dimethylbenzene-1,4-diamine.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Amination: The dimethylamine groups can participate in amination reactions with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles. Conditions often involve the use of solvents like dichloromethane or toluene.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Amination: Amination reactions may involve reagents like ammonia or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different nitrogen-containing compounds.
Scientific Research Applications
2-chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activity.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and dimethylamine groups play a crucial role in its binding affinity and specificity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N1,N1-Dimethylbenzene-1,2-diamine: This compound has a similar structure but with the dimethylamine groups at different positions.
N1,N2-Dimethylbenzene-1,2-diamine: Another similar compound with different substitution patterns on the benzene ring.
N,N-Dimethyl-p-phenylenediamine: A related compound with similar functional groups but without the chlorine atom.
Uniqueness
2-chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride is unique due to the presence of both the chlorine atom and the dimethylamine groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.
Properties
CAS No. |
71550-58-8 |
|---|---|
Molecular Formula |
C8H12Cl2N2 |
Molecular Weight |
207.10 g/mol |
IUPAC Name |
2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-11(2)8-4-3-6(10)5-7(8)9;/h3-5H,10H2,1-2H3;1H |
InChI Key |
RBBVDWIZAVVJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15048348.png)
![4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15048355.png)
![2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B15048356.png)
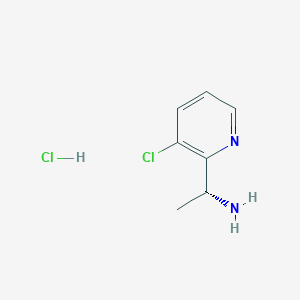
![tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15048372.png)
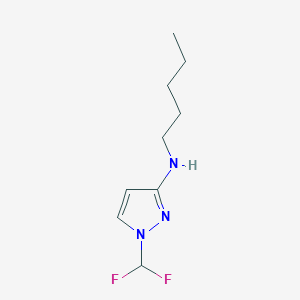
![benzyl[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15048381.png)
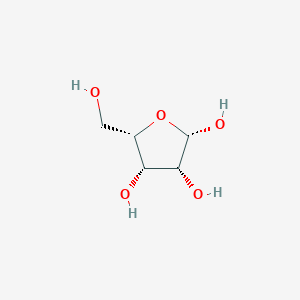
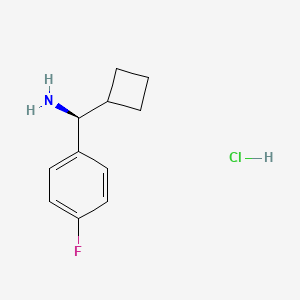
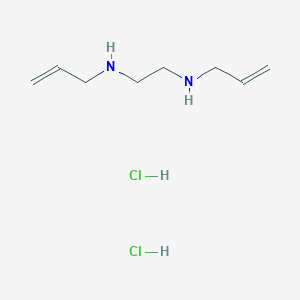
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B15048417.png)
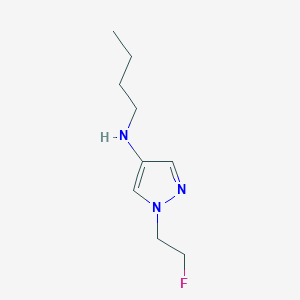
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B15048430.png)
